Cas no 83905-81-1 (12-Acetoxyabietic acid)

12-Acetoxyabietic acid Chemical and Physical Properties
Names and Identifiers
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- 12-Acetoxyabietic acid
- (12α)-12-Acetoxyabieta-7,13-dien-18-oic acid
- (12alpha)-12-Acetoxyabieta-7,13-dien-18-oic acid
- 83905-81-1
- 6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
- DA-48610
- (1R,4aR,4bR,6S,10aR)-6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
- [ "" ]
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- Inchi: 1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25)/t17-,18-,19+,21+,22+/m0/s1
- InChI Key: FSSCSAJMAPLBRB-JIWOIOHBSA-N
- SMILES: C[C@]12CCC[C@@](C)(C(=O)O)[C@@H]1CC=C1C=C([C@H](C[C@H]21)OC(=O)C)C(C)C
Computed Properties
- Exact Mass: 360.23000
- Monoisotopic Mass: 360.23005950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 674
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 487.1±45.0 °C at 760 mmHg
- Flash Point: 162.7±22.2 °C
- PSA: 63.60000
- LogP: 4.74780
- Vapor Pressure: 0.0±2.6 mmHg at 25°C
12-Acetoxyabietic acid Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
12-Acetoxyabietic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | IDA90581-10 mg |
12-Acetoxyabietic acid |
83905-81-1 | 10mg |
$772.20 | 2023-01-04 | ||
TargetMol Chemicals | TN2595-1 mL * 10 mM (in DMSO) |
12-Acetoxyabietic acid |
83905-81-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
A2B Chem LLC | AH54258-5mg |
12-Acetoxyabietic acid |
83905-81-1 | 97.5% | 5mg |
$1424.00 | 2024-04-19 | |
TargetMol Chemicals | TN2595-1 ml * 10 mm |
12-Acetoxyabietic acid |
83905-81-1 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
Biosynth | IDA90581-5 mg |
12-Acetoxyabietic acid |
83905-81-1 | 5mg |
$482.65 | 2023-01-04 | ||
Biosynth | IDA90581-25 mg |
12-Acetoxyabietic acid |
83905-81-1 | 25mg |
$1,448.00 | 2023-01-04 | ||
Biosynth | IDA90581-1 mg |
12-Acetoxyabietic acid |
83905-81-1 | 1mg |
$148.50 | 2023-01-04 | ||
TargetMol Chemicals | TN2595-5 mg |
12-Acetoxyabietic acid |
83905-81-1 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
TargetMol Chemicals | TN2595-5mg |
12-Acetoxyabietic acid |
83905-81-1 | 5mg |
¥ 3090 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88800-5mg |
(12α)-12-Acetoxyabieta-7,13-dien-18-oic acid |
83905-81-1 | 5mg |
¥4480.0 | 2021-09-10 |
12-Acetoxyabietic acid Related Literature
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on 12-Acetoxyabietic acid
12-Acetoxyabietic Acid: A Comprehensive Overview
12-Acetoxyabietic acid (CAS No. 83905-81-1) is a naturally occurring compound that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields. This compound, belonging to the class of abietane diterpenoids, is derived from fir and pine trees, and its structure is characterized by a unique acetoxy group attached at the 12th position of the abietic acid skeleton. The acetoxy substitution imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the antioxidant properties of 12-acetoxyabietic acid, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This makes it a promising candidate for use in cosmetic formulations and nutraceuticals, where antioxidants play a crucial role in combating aging and maintaining cellular health. Moreover, research has demonstrated that this compound exhibits anti-inflammatory activity, which could be beneficial in the development of novel therapeutic agents for inflammatory diseases such as arthritis and cardiovascular disorders.
The synthesis and structural elucidation of 12-acetoxyabietic acid have been extensively studied, with researchers employing advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure. These studies have not only enhanced our understanding of the compound's molecular architecture but also paved the way for its large-scale production through both natural extraction and synthetic methods. The natural extraction process typically involves solvent extraction from fir tree resins, while synthetic approaches often utilize biotechnological methods, including microbial fermentation.
In terms of applications, 12-acetoxyabietic acid has shown potential in the field of materials science, where it serves as a precursor for the synthesis of advanced materials with unique mechanical and thermal properties. For instance, researchers have explored its use in the development of biodegradable polymers, which are increasingly sought after in the context of environmental sustainability. Additionally, this compound has been investigated for its role in drug delivery systems, where its biocompatibility and controlled release properties make it an attractive option for targeted drug administration.
Recent advancements in computational chemistry have further deepened our understanding of the molecular interactions involving 12-acetoxyabietic acid. Molecular docking studies have revealed that this compound can interact with key proteins involved in various cellular pathways, suggesting its potential as a lead molecule for drug discovery. Furthermore, studies on its pharmacokinetics have provided insights into its absorption, distribution, metabolism, and excretion profiles, which are critical factors for determining its suitability as a therapeutic agent.
The global demand for 12-acetoxyabietic acid has been steadily increasing due to its versatile applications across multiple industries. Market analysis indicates that the cosmetic and pharmaceutical sectors are among the largest consumers of this compound, driven by the growing emphasis on natural and bioactive ingredients. As research continues to uncover new functionalities of this compound, it is expected that its market value will further rise, particularly in niche areas such as specialty chemicals and advanced materials.
In conclusion, 12-acetoxyabietic acid (CAS No. 83905-81-1) stands out as a multifaceted compound with immense potential across various domains. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable asset in both scientific research and industrial applications. As ongoing studies continue to unlock new insights into its properties and uses, this compound is poised to play an increasingly significant role in shaping future innovations across multiple sectors.
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